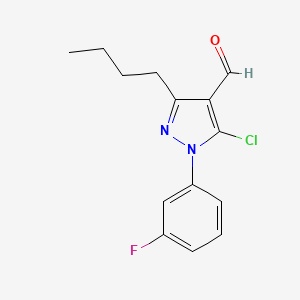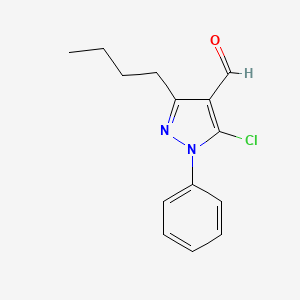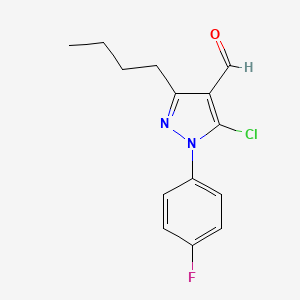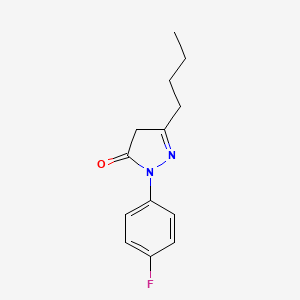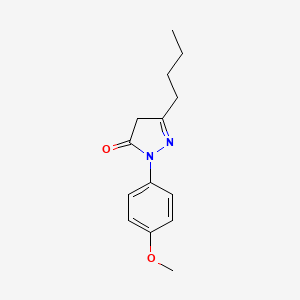
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound that belongs to the class of pyrazolones. It is a white crystalline solid with a molecular weight of 250.27 g/mol. Pyrazolones are a class of heterocyclic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. This compound is an important intermediate in the synthesis of a variety of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research. It has been used as a substrate in the synthesis of various heterocyclic compounds. It is also used as a starting material in the synthesis of novel pyrazolone derivatives, which have been shown to have potential therapeutic applications. Furthermore, it has been used in the synthesis of pyrazolone-based inhibitors of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is believed to act as a substrate in the synthesis of heterocyclic compounds. It is also thought to interact with enzymes, such as COX-2, to inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with COX-2, which is involved in the inflammatory response. In addition, it has been used in the synthesis of novel pyrazolone derivatives, which have been shown to have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also a versatile substrate for the synthesis of heterocyclic compounds. However, it is important to note that it is a hazardous material and should be handled with caution. Furthermore, it is not suitable for use in large-scale industrial processes due to its low boiling point and high volatility.
Zukünftige Richtungen
There are a number of potential future directions for research into 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one. These include further investigation into its mechanism of action, its potential therapeutic applications, and its use in the synthesis of novel pyrazolone derivatives. Additionally, further research could be done into its use as a substrate in the synthesis of other heterocyclic compounds. Finally, more research could be done into its safety and toxicity profile, as well as its potential environmental impacts.
Synthesemethoden
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized by the reaction of 4-methoxyphenylhydrazine with butyl isocyanide in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction produces a white solid that is then recrystallized to obtain pure this compound.
Eigenschaften
IUPAC Name |
5-butyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-5-11-10-14(17)16(15-11)12-6-8-13(18-2)9-7-12/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMSNYVJLSHBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345730.png)
![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)

![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
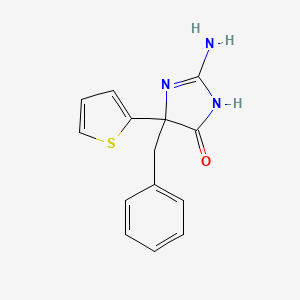

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
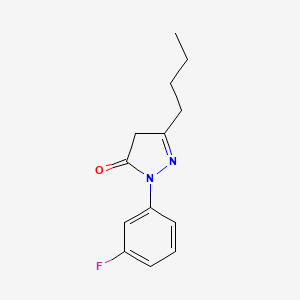
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
